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Vitamin K1-18O

Cat. No.: B13853935
M. Wt: 450.7 g/mol
InChI Key: MBWXNTAXLNYFJB-QQTULTPQSA-N
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Description

Fundamental Principles of Stable Isotope Tracers in Metabolic Research

Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules of interest. maastrichtuniversity.nlnih.gov The fundamental principle behind their use is the ability to distinguish the labeled molecule (the tracer) from the naturally occurring, unlabeled version (the tracee) within a biological system. maastrichtuniversity.nl This distinction is possible because the stable isotope adds extra mass to the molecule, which can be detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. maastrichtuniversity.nlisotopetracercourse.com

By introducing a stable isotope-labeled compound into a system, researchers can track its absorption, distribution, metabolism, and excretion. This methodology allows for the dynamic measurement of metabolic fluxes, substrate utilization, and the rates of synthesis and breakdown of various compounds, from whole-body to intracellular levels. maastrichtuniversity.nlnih.gov Unlike radioactive isotopes, stable isotopes are safe for use in human studies, making them a powerful tool for investigating the complexities of human metabolism in both health and disease. maastrichtuniversity.nlnih.gov

Overview of Phylloquinone (Vitamin K1) Structure and Biochemical Significance

Phylloquinone, or vitamin K1, is a fat-soluble vitamin belonging to the vitamin K family of compounds. wikipedia.orgnews-medical.net Its chemical structure consists of a 2-methyl-1,4-naphthoquinone ring attached to a phytyl side chain. news-medical.netfao.org This structure is essential for its biological activity. wikipedia.org

The primary and most well-established biochemical role of vitamin K is as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). fao.orgoregonstate.edunih.gov This enzyme catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues on a number of proteins. fao.orgoregonstate.edu This modification is critical for the biological activity of these "Gla-proteins," enabling them to bind calcium ions. oregonstate.edu

Vitamin K-dependent Gla-proteins are crucial for several physiological processes. The most prominent among these are the blood coagulation factors (II, VII, IX, and X) synthesized in the liver, which are essential for hemostasis. fao.orgpfizer.com Beyond blood clotting, vitamin K-dependent proteins like osteocalcin (B1147995) and matrix Gla protein (MGP) play significant roles in bone metabolism and the inhibition of vascular calcification. nih.gov

Rationale for 18O Isotopic Labeling in Vitamin K1 Research

The use of the stable isotope oxygen-18 (¹⁸O) to label vitamin K1 is driven by the need to elucidate specific enzymatic mechanisms. The primary rationale for creating Vitamin K1-¹⁸O is to trace the path of oxygen atoms during the complex reaction catalyzed by the vitamin K-dependent carboxylase.

During the carboxylation cycle, the reduced form of vitamin K (vitamin K hydroquinone) is converted to vitamin K 2,3-epoxide. wikipedia.orgnih.gov A key scientific question was the origin of the oxygen atom in the epoxide ring. By conducting the enzymatic reaction in the presence of ¹⁸O-labeled molecular oxygen (¹⁸O₂), researchers could definitively track the source of the oxygen. nih.gov

Research findings demonstrated that one oxygen atom from ¹⁸O₂ was incorporated into the vitamin K epoxide product. nih.gov This experiment was crucial in proving that the carboxylase enzyme acts as an oxygenase, utilizing molecular oxygen to form the epoxide. nih.gov Further detailed analysis using mass spectrometry showed that approximately 0.95 mole atoms of ¹⁸O were incorporated into the epoxide oxygen, with the remainder being incorporated into water, confirming that the reaction proceeds via a dioxygenase mechanism for a small fraction of the catalytic cycle. nih.gov

A secondary rationale for ¹⁸O labeling is its use in spectroscopic studies. Incorporating ¹⁸O into the carbonyl groups of the quinone ring alters its vibrational frequencies. This isotopic shift can be detected by techniques like Fourier-transform infrared (FTIR) spectroscopy, helping to probe the interactions of the quinone within its protein binding site. pnas.org

Historical Context of Stable Isotope Applications in Vitamin K Studies

The application of stable isotopes in vitamin K research has been pivotal in moving beyond static measurements of vitamin concentration to a dynamic understanding of its metabolism. While early studies relied on radioisotopes, the development of stable isotope methodologies provided safer and more detailed insights, particularly for human studies. nih.govopen.ac.uk

Much of the stable isotope research on vitamin K has utilized deuterium (B1214612) (²H) and carbon-13 (¹³C) labeled phylloquinone. nih.govopen.ac.ukcambridge.org These tracers have been instrumental in:

Determining Bioavailability: Studies using ¹³C-labeled phylloquinone incorporated into kale showed that the bioavailability from this vegetable source was relatively low, estimated at around 4.7%. cambridge.org Other studies have used labeled vitamin K1 to assess its absorption from different meals and supplements. nih.govoup.com

Investigating Kinetics: By administering labeled vitamin K1 intravenously and orally, researchers have been able to model its absorption, distribution, and turnover rates in the human body using compartmental analysis. open.ac.ukresearchgate.net These studies have helped establish the half-life of phylloquinone in different body pools. cambridge.org

The use of ¹⁸O-labeled vitamin K represents a more targeted application within this historical context. While ¹³C and ²H tracers are excellent for studying whole-body kinetics and bioavailability, ¹⁸O labeling has been specifically applied to answer fundamental questions about the enzymatic reaction mechanism, as demonstrated in the studies of the γ-glutamyl carboxylase enzyme. nih.gov

Research Findings on ¹⁸O Incorporation in the Vitamin K Cycle

SubstratesEnzymeProductsKey FindingCitation
Dihydrovitamin K, CO₂, O₂, Glutamateγ-glutamyl carboxylaseγ-carboxyglutamate (Gla), Vitamin K 2,3-epoxide, H₂ODuring the coupled reaction, one oxygen atom from molecular oxygen (O₂) is incorporated into the epoxide ring of vitamin K. nih.gov
Dihydrovitamin K, ¹⁸O₂γ-glutamyl carboxylaseVitamin K ¹⁸O-epoxide, H₂¹⁸OMass spectrometry confirmed that 0.95 mole atoms of ¹⁸O were incorporated into the epoxide oxygen and the remaining ~1.0 mole atoms were incorporated into water. This demonstrates that the carboxylase functions as a dioxygenase in a minor pathway. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H46O2 B13853935 Vitamin K1-18O

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H46O2

Molecular Weight

450.7 g/mol

IUPAC Name

2-methyl-3-[(Z)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20-

InChI Key

MBWXNTAXLNYFJB-QQTULTPQSA-N

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(/C)\CCCC(C)CCCC(C)CCCC(C)C

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

Synthetic Strategies and Isotopic Enrichment of Vitamin K1 18o

Regiospecific ¹⁸O Incorporation into the Naphthoquinone Ring System

The core of Vitamin K1's chemical activity resides in its 1,4-naphthoquinone (B94277) ring. Therefore, the regiospecific incorporation of ¹⁸O into the two carbonyl oxygens at the C1 and C4 positions is the primary goal of isotopic labeling. Several synthetic routes have been developed to achieve this, primarily involving the oxidation of a suitable precursor with an ¹⁸O-labeled reagent.

A common strategy involves the synthesis of the menadione (B1676200) (vitamin K3) core, which is later alkylated with a phytyl side chain. The synthesis of ¹⁸O-labeled menadione can be approached through the oxidation of 2-methyl-1-naphthol (B1210624) or 2-methylnaphthalene. For instance, the oxidation of 2-methyl-1-naphthol using an ¹⁸O-labeled oxidant, such as hydrogen peroxide prepared from H₂¹⁸O, can introduce the heavy isotope.

A more refined and regiospecific method is based on the Thiele-Winter acetoxylation of 2-methyl-1,4-naphthoquinone, followed by hydrolysis. In this process, the naphthoquinone is first reductively acetylated to form 1,4-diacetoxy-2-methylnaphthalene. Subsequent hydrolysis of this diacetate using ¹⁸O-labeled water (H₂¹⁸O) in the presence of an acid or base catalyst, followed by oxidation, regenerates the quinone structure with the ¹⁸O atoms incorporated into the carbonyl groups.

A notable specific synthesis for [1-¹⁸O]- and [4-¹⁸O]-Vitamin K1 has been described, providing a targeted approach to labeling. acs.orgacs.org This allows for the creation of either singly or doubly labeled molecules, depending on the experimental requirements. The general scheme for such a synthesis would involve the steps outlined in the table below.

StepReactionReagents and ConditionsPurpose
1Reduction & Protection2-methyl-1,4-naphthoquinone is reduced to the hydroquinone (B1673460) and protected, e.g., as a dimethyl ether.To create a stable intermediate for the phytyl chain coupling.
2AlkylationThe protected hydroquinone is coupled with a phytyl halide (e.g., phytyl bromide) under Friedel-Crafts conditions.To attach the characteristic side chain of Vitamin K1.
3Deprotection & ¹⁸O-HydrolysisThe protecting groups are removed, and the resulting hydroquinone is hydrolyzed in the presence of H₂¹⁸O.To introduce the ¹⁸O label into the hydroxyl groups of the hydroquinone.
4OxidationThe ¹⁸O-labeled hydroquinone is oxidized back to the quinone form.To yield the final Vitamin K1-¹⁸O product.

Chemoenzymatic Approaches for Stereoselective ¹⁸O-Labeled Vitamin K1 Synthesis

Chemoenzymatic synthesis offers a powerful and highly specific alternative to purely chemical methods. This approach leverages the precision of enzymes to catalyze specific reactions, such as the stereoselective incorporation of isotopes. In the context of Vitamin K1-¹⁸O, the key enzyme is the vitamin K-dependent γ-glutamyl carboxylase/epoxidase, which is central to the biological vitamin K cycle. nih.gov

This enzyme converts vitamin K hydroquinone into vitamin K 2,3-epoxide as part of its catalytic mechanism, utilizing molecular oxygen (O₂). nih.gov Landmark studies have demonstrated that when this enzymatic reaction is conducted in an atmosphere containing molecular oxygen-18 (¹⁸O₂), one atom of the heavy isotope is incorporated into the epoxide ring of the product. iarc.fr

This enzymatic epoxidation forms the basis of a chemoenzymatic strategy:

Chemical Reduction: Commercially available, unlabeled Vitamin K1 (quinone) is chemically reduced to its hydroquinone form.

Enzymatic ¹⁸O-Epoxidation: The Vitamin K1 hydroquinone is incubated with the isolated vitamin K-dependent carboxylase/epoxidase enzyme in the presence of ¹⁸O₂ gas. This step produces Vitamin K1-2,3-epoxide-¹⁸O.

Chemical or Enzymatic Reduction: The resulting ¹⁸O-labeled epoxide is then isolated and reduced back to the quinone form. This reduction step regenerates the carbonyl group, now containing the ¹⁸O atom, yielding Vitamin K1-¹⁸O.

This method is highly regiospecific and stereoselective due to the nature of the enzyme's active site. It provides a reliable pathway to produce ¹⁸O-labeled Vitamin K1 for use in metabolic and mechanistic studies. acs.org

Purification and Characterization of Vitamin K1-¹⁸O and its Derivatives

Following synthesis, rigorous purification and characterization are essential to ensure the identity, purity, and isotopic enrichment of the final product. The methods employed are generally analogous to those used for unlabeled Vitamin K1, with special emphasis on techniques that can differentiate between isotopes.

Purification: The purification protocol for the lipophilic Vitamin K1-¹⁸O typically involves a multi-step process to remove unreacted starting materials, reagents, and side products.

Liquid-Liquid Extraction: The initial reaction mixture is worked up using a solvent system like hexane (B92381)/water to separate the organic-soluble product from aqueous-soluble impurities.

Solid-Phase Extraction (SPE): The crude extract is often passed through a silica (B1680970) or C18 SPE cartridge for further cleanup and concentration.

High-Performance Liquid Chromatography (HPLC): The final purification is almost universally achieved using HPLC. Reversed-phase chromatography on a C18 column is the most common method, providing excellent resolution to isolate the pure labeled compound.

Characterization: Once purified, the identity and structure of Vitamin K1-¹⁸O are confirmed using spectroscopic methods.

Mass Spectrometry (MS): This is the most critical tool for confirming successful isotopic labeling. The incorporation of one ¹⁸O atom increases the molecular weight of the compound by approximately 2 Daltons (more precisely, 1.995 Da). High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) can precisely determine the mass of the labeled molecule, confirming the presence of the ¹⁸O isotope. The fragmentation pattern can also help verify that the label is located on the naphthoquinone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR spectra of labeled and unlabeled Vitamin K1 are virtually identical, ¹³C NMR spectroscopy can be used to confirm the position of the label. The ¹⁸O isotope induces a small, but detectable, upfield shift (the "isotope effect") on the chemical shift of the directly attached carbon atom (C1 or C4). This provides definitive proof of the label's regiospecific location.

The table below summarizes the key analytical data for Vitamin K1-¹⁸O.

ParameterValue / ObservationMethod
Molecular Formula C₃₁H₄₆¹⁶O¹⁸O-
Molecular Weight Approx. 452.7 g/mol Mass Spectrometry
Mass Shift M+2 (for single label)Mass Spectrometry
¹³C NMR Shift Upfield shift for ¹³C attached to ¹⁸O¹³C NMR
Purity >95% (typical)HPLC

Assessment of Isotopic Purity and Enrichment Levels

The final and most important analytical step is to quantify the extent of isotopic labeling. This involves determining the isotopic purity (the percentage of the labeled compound that contains the isotope at the desired position) and the isotopic enrichment (the percentage of the labeled molecules in the total sample).

Mass spectrometry is the definitive technique for this assessment. By analyzing the relative intensities of the mass peaks corresponding to the unlabeled and labeled molecules, the enrichment level can be accurately calculated.

Example of Isotopic Enrichment Calculation: An LC-MS analysis of a synthesized sample of Vitamin K1-¹⁸O would produce a spectrum showing peaks for the unlabeled molecule (M), the singly labeled molecule (M+2), and the doubly labeled molecule (M+4).

IonDescriptionRelative Intensity (Area)
MUnlabeled Vitamin K1 (C₃₁H₄₆¹⁶O₂)10%
M+2Singly labeled Vitamin K1-¹⁸O85%
M+4Doubly labeled Vitamin K1-¹⁸O₂5%
Total 100%

From this hypothetical data, the isotopic enrichment can be calculated. The percentage of molecules containing at least one ¹⁸O atom is the sum of the intensities of the M+2 and M+4 peaks.

Isotopic Enrichment = (% Intensity of M+2) + (% Intensity of M+4) = 85% + 5% = 90%

This indicates that 90% of the Vitamin K1 molecules in the sample are isotopically labeled with ¹⁸O. Such quantitative analysis is crucial for ensuring the reliability of data obtained from tracer studies using Vitamin K1-¹⁸O.

Advanced Analytical Methodologies for Vitamin K1 18o Quantification and Isotope Ratio Analysis

Mass Spectrometry-Based Techniques for 18O Isotope Ratio Measurement

Mass spectrometry (MS) stands as the cornerstone for the analysis of Vitamin K1-18O, offering unparalleled sensitivity and specificity for isotope ratio measurements. The selection of a specific MS technique is contingent on the research question, whether it be the determination of the elemental isotopic enrichment or the elucidation of the isotopic distribution within the molecule.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for Elemental Isotopic Analysis

The use of stable isotopes provides a powerful tool to investigate vitamin K kinetics, turnover and absorption in humans. nih.gov However, the inherent volatility of Vitamin K1 can be a challenge for GC-based methods, often necessitating derivatization to improve its chromatographic properties. nih.gov

Table 1: Illustrative GC-IRMS Parameters for Isotopic Analysis of Vitamin K Derivatives

ParameterValue/Condition
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 150 °C (1 min), ramp to 320 °C at 15 °C/min, hold for 10 min
Combustion Reactor CuO/NiO at 950 °C
IRMS Detector Faraday cups for m/z 44, 45, and 46
Reference Gas High-purity CO2 with a known isotopic composition

Note: These parameters are illustrative and would require optimization for the specific analysis of a this compound derivative.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Molecular Isotopic Profiling

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) offers the distinct advantage of analyzing the intact this compound molecule, providing information on its molecular isotopic distribution. This is particularly valuable for confirming the position of the 18O label and for distinguishing between singly and multiply labeled species. High-resolution mass analyzers, such as Orbitrap or time-of-flight (TOF) instruments, can resolve the small mass difference between the 16O and 18O isotopologues.

LC-HRMS is a key technique in metabolomics for the analysis of lipid molecules. nih.gov The development of LC-MS methods has significantly advanced the analysis of vitamin K in various biological matrices. d-nb.info

Table 2: Representative LC-HRMS Settings for this compound Analysis

ParameterValue/Condition
LC Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile (B52724)/Isopropanol (90:10, v/v) with 0.1% formic acid
Gradient 50% B to 100% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Source Heated Electrospray Ionization (HESI), positive mode
Mass Analyzer Orbitrap
Resolution > 70,000 FWHM
Scan Range m/z 400-500

Note: These settings are exemplary and require optimization based on the specific instrument and sample matrix.

Tandem Mass Spectrometry (MS/MS) for Fragment-Specific Isotopic Tracing

Tandem Mass Spectrometry (MS/MS) is a highly selective technique that can be used to trace the 18O label within specific fragments of the Vitamin K1 molecule. In an MS/MS experiment, the precursor ion corresponding to this compound is isolated and then fragmented. The resulting product ions are then analyzed, allowing for the determination of which fragments retain the 18O label. This provides valuable structural information and can be used to study specific metabolic transformations.

LC-MS/MS is a mature quantitative method used to analyze components of natural products with high sensitivity and accuracy. mdpi.com The use of deuterated internal standards is common in LC-MS/MS methods for vitamin K analysis to correct for matrix effects and other variations. researchgate.net

Table 3: Hypothetical MS/MS Transitions for this compound Monitoring

Precursor Ion (m/z)Product Ion (m/z)Isotopic Information
453.3 (M+H)+ of this compound189.1Fragmentation of the naphthoquinone ring containing the 18O label
453.3 (M+H)+ of this compound225.2Cleavage of the phytyl side chain, with the charge retained on the 18O-labeled naphthoquinone moiety
451.3 (M+H)+ of Vitamin K1187.1Corresponding fragment from the unlabeled Vitamin K1

Note: The exact m/z values would depend on the specific location of the 18O label and the charge state of the ion.

Sample Preparation and Derivatization Protocols for Enhanced Isotopic Detection

The successful analysis of this compound from complex biological matrices, such as plasma, serum, or tissues, is critically dependent on effective sample preparation. The primary goals of these procedures are to extract the analyte of interest, remove interfering substances, and concentrate the sample to meet the sensitivity requirements of the mass spectrometer.

Extraction and Clean-up Procedures from Complex Biological Matrices

Given the lipophilic nature of Vitamin K1, extraction is typically performed using organic solvents. A multi-step approach involving liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) is often employed to achieve the necessary level of purity.

A published methodology for the extraction and measurement of isotope ratios in vitamin K1 involves liquid-liquid extraction, enzymatic hydrolysis with lipase (B570770) and cholesterol esterase, and solid-phase extraction. nih.gov The enzymatic hydrolysis helps to release vitamin K1 from lipoproteins in plasma. d-nb.info

Table 4: A General Protocol for this compound Extraction from Plasma

StepProcedure
1. Protein Precipitation Addition of a cold organic solvent (e.g., ethanol (B145695) or acetonitrile) to the plasma sample to denature proteins.
2. Liquid-Liquid Extraction Extraction of the supernatant with a non-polar solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate.
3. Enzymatic Hydrolysis (Optional) Treatment with lipase and cholesterol esterase to liberate vitamin K1 from lipid esters. nih.gov
4. Solid-Phase Extraction Passing the organic extract through a silica-based SPE cartridge to remove polar lipids and other interferences.
5. Elution Elution of this compound from the SPE cartridge using a less polar solvent mixture.
6. Reconstitution Evaporation of the eluate and reconstitution in a solvent compatible with the subsequent chromatographic analysis.

Chemical Derivatization for Improved Volatility or Ionization Efficiency in 18O Analysis

Chemical derivatization can be a crucial step to enhance the analytical performance of this compound, particularly for GC-based methods. For GC-IRMS, derivatization is often necessary to increase the volatility and thermal stability of the analyte. For LC-MS, derivatization can be used to improve ionization efficiency, leading to enhanced sensitivity.

Isotopic analysis of the pentafluoropropionyl derivative of vitamin K1 is performed by gas chromatography/mass spectrometry (GC/MS). nih.gov This derivatization improves the chromatographic behavior and detection of the vitamin.

Table 5: Derivatization Strategies for this compound Analysis

Derivatization AgentTarget Functional GroupResulting DerivativeAnalytical Advantage
Pentafluoropropionic Anhydride (PFPA) Hydroxyl group (after reduction of quinone)Pentafluoropropionyl esterIncreased volatility and electron-capturing properties for GC-ECNI-MS. nih.gov
Silylation Reagents (e.g., BSTFA) Hydroxyl group (after reduction)Trimethylsilyl (TMS) etherEnhanced volatility and thermal stability for GC-MS analysis.
Dansyl Chloride Hydroxyl group (after reduction)Dansyl derivativeImproved ionization efficiency and fluorescence properties for LC-MS and fluorescence detection.

Challenges in Trace-Level Isotopic Detection and Isobaric Interference Resolution

The detection and quantification of this compound at trace levels present significant analytical hurdles. Vitamin K naturally circulates in the bloodstream at very low concentrations, often in the nanogram per milliliter (ng/mL) range, which makes sensitive detection inherently challenging. researchgate.netwaters.comcambridge.org The lipophilic (fat-soluble) nature of Vitamin K1 further complicates its analysis, as it is prone to co-extracting with other lipids that can interfere with analytical signals. researchgate.netnu.edu.sa

A primary challenge in the mass spectrometric analysis of this compound is the resolution of isobaric interferences. Isobaric compounds are molecules that have the same nominal mass as the analyte of interest, leading to overlapping signals that can artificially inflate the quantification results. In the context of Vitamin K1 analysis, these interferences often arise from endogenous lipids present in the biological matrix. researchgate.netnih.govnih.gov Methods to mitigate this include optimized sample extraction procedures, such as lipid precipitation and solid-phase extraction, to remove the majority of interfering lipids before analysis. nih.govresearchgate.netnih.gov Furthermore, the use of high-resolution mass spectrometry or tandem mass spectrometry (MS/MS) provides enhanced selectivity, allowing for the differentiation of the target analyte from isobaric contaminants. researchgate.netnih.gov

The use of stable isotope-labeled internal standards, such as ¹³C- or ¹⁸O-labeled Vitamin K1, is a critical strategy to improve accuracy and precision. waters.comcambridge.orgnih.gov These standards, when added to a sample at the beginning of the analytical process, experience the same extraction inefficiencies and matrix effects as the endogenous analyte. By measuring the ratio of the labeled standard to the unlabeled analyte, these variations can be compensated for, leading to more reliable quantification. waters.com However, even with these approaches, published methods have noted difficulties in the extraction and subsequent analysis of Vitamin K1 isotope ratios from human plasma, underscoring the complexity of these measurements. nih.gov

ChallengeDescriptionMitigation Strategies
Low Physiological Concentrations Vitamin K1 circulates at ng/mL or lower levels in biological fluids like plasma and serum. researchgate.netwaters.comcambridge.orgHighly sensitive detectors (e.g., fluorescence, tandem mass spectrometry); optimized sample preparation to concentrate the analyte. waters.comnih.govnih.gov
Isobaric Interference Co-eluting lipids and other endogenous molecules have the same mass as this compound, causing signal overlap. researchgate.netnih.govnih.govHigh-resolution mass spectrometry; tandem MS (MS/MS) with multiple reaction monitoring (MRM); optimized chromatographic separation; thorough sample clean-up (e.g., lipid precipitation). researchgate.netnih.govnih.gov
Matrix Effects Components of the biological matrix (e.g., salts, lipids) can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. nih.govvu.edu.auUse of stable isotope-labeled internal standards (e.g., ¹³C₆-Vitamin K1); effective sample purification; chromatographic separation to remove interfering matrix components. waters.comnih.gov
Extraction and Analysis Difficulty The lipophilic nature of Vitamin K1 and its presence in complex lipid environments make efficient and clean extraction challenging. nih.govnu.edu.saLiquid-liquid extraction, solid-phase extraction (SPE), and enzymatic hydrolysis to improve sample clean-up and recovery. nih.gov

Chromatographic Separation Techniques for Labeled Vitamin K1 Isomers

Chromatography is an indispensable step in the analysis of this compound, serving to separate it from its isomers, metabolites like Vitamin K1 epoxide, and other interfering compounds prior to detection. researchgate.netthieme-connect.com High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose. nih.gov

The separation of Vitamin K1 isomers, primarily the biologically active trans-isomer and the less active cis-isomer, is a key consideration. waters.com This separation is crucial for accurately assessing the status of the bioactive form of the vitamin. Specialized HPLC columns, such as C30 and silica-based columns for normal-phase chromatography, have demonstrated high shape selectivity, enabling the resolution of these geometric isomers. rsc.orglcms.czthermofisher.com

Reversed-phase HPLC, most frequently utilizing C18 columns, is also widely used for the separation of Vitamin K and its metabolites. nih.gov The composition of the mobile phase, typically a mixture of organic solvents like methanol (B129727) or acetonitrile and water, is carefully optimized to achieve the desired separation. cambridge.org In some methods, the temperature of the chromatographic column is controlled to improve the resolution between the cis and trans isomers, with optimal separation sometimes achieved at sub-ambient temperatures. thermofisher.com

For enhanced speed and efficiency, newer techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Ultra-Performance Convergence Chromatography (UPC²) have been developed. UPLC systems use columns with smaller particle sizes to achieve higher resolution and faster analysis times compared to traditional HPLC. waters.com UPC², a form of supercritical fluid chromatography, utilizes compressed carbon dioxide as the primary mobile phase, offering rapid separations of fat-soluble compounds like Vitamin K1 isomers, often in under three minutes, while significantly reducing organic solvent consumption. waters.com

TechniqueColumn TypeKey Features & Findings
Normal-Phase HPLC (NP-HPLC) Silica (B1680970)Effective for separating cis and trans isomers of Vitamin K1, as well as the epoxy metabolite. lcms.czthermofisher.com Requires careful mobile phase equilibration to ensure reproducible retention times. thermofisher.com
Reversed-Phase HPLC (RP-HPLC) C18, C30C18 is the most frequently reported column for separating Vitamin K homologues. nih.gov C30 columns offer high shape selectivity for structurally related isomers. thermofisher.com The separation of cis/trans isomers can be temperature-dependent. thermofisher.com
Ultra-Performance Liquid Chromatography (UPLC-MS/MS) HSS PFP (Pentafluorophenyl)Enables fast analysis times (e.g., under 4 minutes) with high sensitivity, capable of detecting concentrations as low as 0.05 ng/mL in serum. waters.com
Ultra-Performance Convergence Chromatography (UPC²) HSS C18 SBProvides rapid (under 3 minutes) baseline separation of cis and trans Vitamin K1 isomers, offering a faster alternative to traditional HPLC methods that often require C30 columns. waters.com
HPLC with Fluorescence Detection C18 or otherOften requires post-column chemical reduction (e.g., with zinc) to convert Vitamin K to its highly fluorescent hydroquinone (B1673460) form, enabling very sensitive detection. nih.govresearchgate.net

Mechanistic Investigations of Vitamin K1 Metabolism Using 18o Isotopic Tracers

Elucidation of Oxygen Atom Flux in the Vitamin K Cycle

The vitamin K cycle is a fundamental process involving the post-translational modification of specific proteins and the continuous regeneration of vitamin K. nih.govnih.gov It involves a series of oxidation and reduction reactions centered around the vitamin K molecule. Isotopic tracer studies using ¹⁸O have been instrumental in clarifying the movement and source of oxygen atoms during these key enzymatic steps.

The vitamin K-dependent γ-glutamyl carboxylase (GGCX) is the central enzyme that converts specific glutamate (B1630785) (Glu) residues on proteins to γ-carboxyglutamic acid (Gla). nih.govmdpi.com This reaction is essential for the biological activity of numerous proteins involved in blood coagulation and bone metabolism. nih.gov The carboxylation process is intricately coupled with the oxidation of vitamin K hydroquinone (B1673460) (KH₂) to vitamin K 2,3-epoxide (KO). mdpi.comcapes.gov.br

Early mechanistic questions centered on the source of the oxygen atom incorporated into the epoxide ring. Seminal studies utilizing molecular oxygen labeled with ¹⁸O (¹⁸O₂) provided definitive answers. When the carboxylation reaction was carried out in the presence of ¹⁸O₂, mass spectrometric analysis of the resulting vitamin K epoxide revealed the direct incorporation of one oxygen atom from O₂. ashpublications.orgnih.gov Experiments demonstrated that approximately 0.95 mole atoms of ¹⁸O from ¹⁸O₂ were incorporated into the epoxide oxygen of vitamin K1. nih.gov The other oxygen atom from the O₂ molecule was concurrently reduced to water. nih.gov Conversely, when the reaction was conducted in water enriched with H₂¹⁸O, no incorporation of the heavy isotope into the vitamin K epoxide was observed. nih.gov This crucial finding confirmed that molecular oxygen, not water, is the direct source of the epoxide oxygen, and that the GGCX enzyme functions as a dioxygenase during this catalytic event. nih.gov

The binding of glutamate-containing substrates is a prerequisite for this oxygenation to occur, a regulatory mechanism that prevents the formation of a highly reactive vitamin K intermediate in the absence of the target substrate for carboxylation. pnas.orgrsc.org

Experimental ConditionLabeled SubstrateProduct Analyzed¹⁸O Incorporation FindingConclusion
In vitro Carboxylation¹⁸O₂Vitamin K1 2,3-Epoxide~1 atom of ¹⁸O incorporatedMolecular oxygen is the direct source of the epoxide oxygen. nih.gov
In vitro CarboxylationH₂¹⁸OVitamin K1 2,3-EpoxideNo ¹⁸O incorporationWater is not the source of the epoxide oxygen. nih.gov

Following its formation, Vitamin K 2,3-epoxide is recycled back to its active hydroquinone form by the enzyme Vitamin K Epoxide Reductase (VKOR), a critical salvage pathway that allows for the sustained activity of γ-carboxylation. uniprot.orghmdb.caresearchgate.net The VKOR-catalyzed reaction is a two-step reduction, first converting the epoxide (KO) to the quinone (K) form, and then the quinone to the hydroquinone (KH₂). nih.gov This process involves the removal of the oxygen atom from the epoxide ring.

Isotopic analysis using H₂¹⁸O has been employed to investigate whether the oxygen atom undergoes any exchange with solvent water during its removal by VKOR. The results from these experiments are consistent with the findings from the carboxylation studies: no incorporation of ¹⁸O from H₂¹⁸O into any of the vitamin K forms is detected during the reaction. nih.gov This indicates that the mechanism of VKOR does not involve a step where the epoxide oxygen can exchange with oxygen from water. Instead, the enzyme directly catalyzes the reductive elimination of the oxygen atom. The catalytic mechanism of VKOR relies on thiol-disulfide exchange reactions involving conserved cysteine residues within the enzyme to facilitate the transfer of reducing equivalents to the vitamin K epoxide substrate. researchgate.netmdpi.com Therefore, isotopic analysis confirms that the oxygen atom's role is terminal once the epoxide is formed, being completely removed during the VKOR-mediated recycling process without interacting with the aqueous environment.

Tracing Oxygen Incorporation During Gamma-Carboxylation of Glutamate Residues

Isotopic Metabolic Flux Analysis of Vitamin K1 Derivatives and Metabolites

Isotopic Metabolic Flux Analysis (iMFA) is a powerful methodology that uses stable isotope tracers to quantify the rates (fluxes) of metabolic reactions within a biological system. researchgate.netrsc.org By introducing a labeled substrate like Vitamin K1-¹⁸O and measuring the rate of appearance and isotopic enrichment of its downstream metabolites, iMFA can provide a dynamic map of metabolic pathway activity, rather than just static concentrations. wikipedia.orgnih.gov This technique is invaluable for understanding how the flux through different branches of vitamin K metabolism is regulated in health and disease.

When Vitamin K1-¹⁸O is administered, the ¹⁸O label can be traced into various metabolic products. For example, a major catabolic pathway for Vitamin K1 is ω-hydroxylation, catalyzed by cytochrome P450 enzymes like CYP4F2. nih.gov By measuring the isotopic enrichment in the resulting hydroxylated metabolites over time, iMFA can determine the precise rate of this catabolic flux. Similarly, the flux of the conversion pathway from K1 to MK-4 can be quantified by tracking the incorporation of ¹⁸O into the tissue MK-4 pool.

A hypothetical iMFA study could yield data such as that presented in the table below, illustrating how the distribution of the ¹⁸O label among different metabolites allows for the calculation of their formation rates. This provides a quantitative understanding of how dietary Vitamin K1 is partitioned between different metabolic fates. nih.govfrontiersin.org

MetaboliteTissueIsotopic Enrichment (%) (at time T)Calculated Flux (nmol/g/hr)Metabolic Pathway
Vitamin K1 2,3-¹⁸O-EpoxideLiver15.24.5γ-Carboxylation Cycle
ω-hydroxy-Vitamin K1-¹⁸O₂Liver5.81.7Catabolism/Excretion
Menaquinone-4-¹⁸O₂Brain2.10.6Tissue-specific Conversion
Menaquinone-4-¹⁸O₂Pancreas3.51.0Tissue-specific Conversion

Characterization of Catabolic Pathways and Oxygen-18 Excretion Patterns

The metabolic fate of Vitamin K1 (phylloquinone) is characterized by rapid catabolism, primarily in the liver, leading to the excretion of its breakdown products through bile and urine. cambridge.orgiarc.fr Isotopic tracer studies have been fundamental in elucidating the complex pathways of Vitamin K1 degradation. While early studies utilized radioactive isotopes like tritium (B154650) (³H) and Carbon-14 (¹⁴C) to track the molecule's journey through the body, more recent research has employed stable isotopes, including deuterium (B1214612) (D) and Oxygen-18 (¹⁸O), to investigate metabolic transformations with high specificity. cambridge.orgnih.gov The synthesis of ¹⁸O-labeled phylloquinone ([¹⁸O]PK) has been reported for use in metabolic research, underscoring the utility of this specific tracer for probing oxidative metabolic reactions. nih.gov

The primary catabolic pathway for phylloquinone involves the oxidative degradation and shortening of its phytyl side chain. nih.gov This process is initiated by an ω-hydroxylation reaction, where an oxygen atom is added to the terminal methyl group of the phytyl tail. nih.gov This crucial first step is catalyzed by cytochrome P450 enzymes, with CYP4F2 being identified as the primary human vitamin K1 oxidase. Following this initial hydroxylation, the side chain undergoes a series of β-oxidation cycles, progressively shortening the chain.

This metabolic degradation results in the formation of several key carboxylic acid metabolites. The two major catabolites identified in human urine are aglycones featuring shortened side chains of five and seven carbon atoms, respectively. scispace.com These terminal acidic metabolites are then made more water-soluble for excretion through a conjugation process, typically with glucuronic acid, before being eliminated from the body. nih.govscispace.com

Tracer studies have quantified the primary routes of excretion for these metabolites. Following an administered dose of labeled phylloquinone, approximately 40-50% is excreted in the feces via the bile, and about 20% is found in the urine. iarc.freuropa.eu These proportions highlight the significance of both biliary and renal pathways in the elimination of vitamin K catabolites. While studies using ¹⁸O-labeled phylloquinone have been instrumental in confirming specific metabolic conversions, such as the generation of menadione (B1676200) as an intermediate nih.govjfda-online.com, detailed quantitative data focusing specifically on the excretion patterns of the ¹⁸O label in the final urinary and biliary catabolites are not extensively detailed in the available scientific literature.

The established findings on the major catabolites and their excretion routes are summarized below.

Table 1: Major Identified Catabolites of Vitamin K1 and Their Excretion

Catabolite Description Primary Excretion Route Conjugation
5C-Aglycone A carboxylic acid metabolite with a 5-carbon side chain resulting from oxidative degradation of the phytyl tail. Urine Glucuronide
7C-Aglycone A carboxylic acid metabolite with a 7-carbon side chain resulting from oxidative degradation of the phytyl tail. Urine Glucuronide
Biliary Metabolites A mixture of conjugated catabolites secreted from the liver into the bile. Feces (via bile) Glucuronide (initially)

Biochemical and Enzymatic Studies with Vitamin K1 18o

Substrate Specificity and Kinetic Isotope Effects (KIE) of Vitamin K-Dependent Enzymes

Kinetic isotope effect (KIE) studies are a cornerstone of mechanistic enzymology, providing insights into the rate-limiting steps of a reaction by measuring the change in reaction rate upon isotopic substitution. mdpi.comnih.gov The use of 18O-labeled substrates allows researchers to probe reactions involving oxygen transfer.

Gamma-Glutamyl Carboxylase (GGCX) Activity with 18O-Labeled Cofactor

GGCX is a vital enzyme that catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) in vitamin K-dependent proteins, a process essential for blood coagulation and other physiological functions. acs.orgnih.govnih.gov This carboxylation reaction is coupled with the conversion of vitamin K hydroquinone (B1673460) (KH2) to vitamin K epoxide (KO). capes.gov.brresearchgate.net

The reaction requires vitamin K hydroquinone, oxygen, and carbon dioxide as substrates. nih.govcapes.gov.br During catalysis, GGCX facilitates the abstraction of a proton from the γ-carbon of a glutamate residue, followed by the addition of CO2. capes.gov.br Concurrently, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide. oup.com

While direct studies detailing the KIE of GGCX with Vitamin K1-18O are not extensively reported in the provided search results, the principles of KIE can be applied to understand potential experimental outcomes. Isotopic labeling of the carbonyl oxygens of vitamin K1 with 18O would allow for the investigation of the epoxidation step. researchgate.netresearchgate.net By analyzing the isotopic composition of the resulting vitamin K epoxide, researchers could determine if the oxygen atom incorporated into the epoxide originates from molecular oxygen or from the carbonyl groups of the vitamin K cofactor itself.

Table 1: Theoretical Kinetic Isotope Effects in GGCX Reaction with this compound

Experimental SetupExpected Outcome for KIE > 1Mechanistic Implication
Reaction with 18O2 and unlabeled Vitamin K118O is incorporated into Vitamin K epoxideDioxygen is the source of the epoxide oxygen.
Reaction with O2 and this compound (carbonyl labeled)No 18O incorporation into the epoxideCarbonyl oxygens of vitamin K are not directly involved in the epoxidation.

Vitamin K Epoxide Reductase (VKOR) Reaction Mechanisms with 18O-Epoxides

Vitamin K epoxide reductase (VKOR) is the enzyme responsible for recycling vitamin K epoxide back to its active hydroquinone form, thus completing the vitamin K cycle. nih.govwikipedia.orgresearchgate.net This reduction is crucial for sustaining the activity of GGCX. nih.gov The active site of human VKOR contains a CXXC motif that is directly involved in the reduction of substrates. nih.govwikipedia.org

The use of vitamin K 2,3-epoxide labeled with 18O in the epoxide ring would be a direct probe for the mechanism of VKOR. By tracing the fate of the 18O label during the reduction process, one can elucidate the chemical steps involved in breaking the C-O bonds of the epoxide. A significant KIE (k16O/k18O > 1) would suggest that the cleavage of the C-O bond is a rate-determining step in the catalytic cycle.

Research has shown that VKOR catalysis can initiate from either a fully reduced or a partially oxidized state of its active site cysteines. nih.govresearchgate.net Trapping experiments with cysteine mutants have suggested the formation of a covalent intermediate between the enzyme and the vitamin K epoxide substrate. nih.govresearchgate.net Using 18O-labeled epoxide in such trapping experiments could provide further evidence for this covalent intermediate and clarify the nature of the bond formed.

Table 2: Investigating VKOR Mechanism with Vitamin K-18O Epoxide

ExperimentParameter MeasuredPotential Finding
Reduction of Vitamin K-18O epoxide by VKORKinetic Isotope Effect (k16O/k18O)A KIE > 1 would indicate that C-O bond cleavage is part of the rate-limiting step.
Trapping of intermediates with VKOR mutants and Vitamin K-18O epoxideMass spectrometry of the trapped enzyme-substrate complexDetection of 18O in the complex would confirm the covalent attachment of the epoxide to the enzyme.

Role of Oxygen-Containing Intermediates in Vitamin K Redox Cycling

The vitamin K cycle is a series of oxidation and reduction reactions. researchgate.netnih.gov The central role of oxygen is in the GGCX-catalyzed epoxidation of vitamin K hydroquinone. capes.gov.br The use of 18O2 has been fundamental in establishing that the oxygen atom in the vitamin K epoxide originates from molecular oxygen and not from water.

Further studies with this compound, specifically with the label in the phytyl side chain or other parts of the molecule, could help to understand if other oxygen-containing intermediates are formed during the redox cycle. While current models primarily focus on the quinone, hydroquinone, and epoxide forms, isotopic labeling provides a means to search for other transient species that may have gone undetected. nih.govresearchgate.net

Elucidation of Enzyme-Substrate Interactions via Isotopic Labeling

Isotopic labeling, including the use of 18O, is a powerful technique for mapping enzyme-substrate interactions. unl.pt In the context of the vitamin K cycle, this compound can be used in techniques like Fourier-transform infrared (FTIR) difference spectroscopy to probe the binding of the vitamin to the active sites of GGCX and VKOR. researchgate.netresearchgate.net

By comparing the vibrational spectra of the enzyme-bound unlabeled vitamin K1 with that of the 18O-labeled form, specific vibrational modes involving the carbonyl groups can be identified. researchgate.net Shifts in the frequencies of these modes upon binding can provide information about the hydrogen bonding environment and the conformational changes that the vitamin undergoes within the active site. This approach has been successfully used to study quinone binding in photosynthetic reaction centers. researchgate.netresearchgate.net

Computational and Theoretical Approaches in Vitamin K1 18o Research

Quantum Chemical Calculations of Isotopic Effects on Reaction Energetics

Quantum chemical calculations are essential for studying the electronic-level details of chemical reactions, such as the vitamin K cycle. Methods like Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) are used to investigate the reaction mechanisms involving Vitamin K1-¹⁸O. tandfonline.comrsc.org A key application is the calculation of kinetic isotope effects (KIEs), which are changes in the reaction rate upon isotopic substitution. rsc.orgnih.gov

The ¹⁸O-KIE provides a highly sensitive probe of the transition state structure for reactions involving the carbonyl oxygen. nih.govnih.gov In the context of the vitamin K cycle, this includes the reduction of the quinone to the hydroquinone (B1673460) and the subsequent epoxidation. By modeling the reaction pathway for both Vitamin K1-¹⁶O and Vitamin K1-¹⁸O, the activation energies (ΔE‡) for key steps can be calculated. The KIE is then determined from the difference in these activation energies.

A KIE value greater than 1 (a "normal" KIE) indicates that the ¹⁶O-containing reactant reacts faster, which typically means that the vibrational frequency of the C=O bond is lower in the transition state than in the reactant. Conversely, a KIE less than 1 (an "inverse" KIE) suggests a higher vibrational frequency in the transition state. These calculations can distinguish between different proposed mechanisms—for example, a concerted versus a stepwise reaction—by comparing the computed KIEs with experimentally measured values. acs.orgpnas.org QM/MM methods are particularly powerful as they treat the reacting core (e.g., the naphthoquinone ring and catalytic residues) with high-level quantum mechanics while the rest of the protein and solvent are handled with more computationally efficient molecular mechanics. nih.gov

Metabolomic Network Modeling Incorporating ¹⁸O Tracing Data

When Vitamin K1-¹⁸O is introduced into a biological system, the ¹⁸O atoms can be traced as the molecule is metabolized and its components are incorporated into other downstream molecules. This stable isotope tracing is a cornerstone of metabolomics. nih.gov The resulting data, typically acquired via mass spectrometry, can be integrated into genome-scale metabolic models (GEMs) to perform isotope-assisted metabolic flux analysis (iMFA). biorxiv.orgnih.govmdpi.com

This modeling approach uses the known stoichiometry of all metabolic reactions in an organism or cell type to predict the flow of metabolites (fluxes) through the network. mdpi.com The experimental ¹⁸O enrichment patterns from metabolites serve as powerful constraints on the model, allowing for the quantification of intracellular reaction rates that are not directly measurable. sci-hub.se For example, by tracking the ¹⁸O from Vitamin K1-¹⁸O, researchers can map its degradation pathways and determine the extent to which its atoms are recycled into other metabolic pools.

The process involves:

Administering Vitamin K1-¹⁸O to a model system (e.g., cell culture, animal model).

Extracting metabolites at one or more time points and analyzing them with high-resolution mass spectrometry to measure the mass isotopologue distributions (MIDs) of known and unknown compounds. oup.com

Mapping the experimental MID data onto a comprehensive, atom-resolved metabolic network model.

Using computational algorithms (e.g., Flux Balance Analysis, 13C-MFA adapted for ¹⁸O) to calculate the flux distribution that best explains the observed labeling patterns. nih.govd-nb.info

This approach can reveal which pathways are most active in Vitamin K metabolism and how these pathways are affected by disease or therapeutic interventions.

Advanced Statistical Analysis of Isotope-Enrichment Mass Spectrometry Data

The data generated from isotope-enrichment mass spectrometry experiments are complex, high-dimensional, and contain various sources of technical and biological variability. Advanced statistical methods are therefore critical for extracting meaningful biological insights. acs.org The goal is to robustly identify metabolites that show statistically significant changes in ¹⁸O enrichment between different experimental conditions.

Initial data processing involves peak picking, retention time alignment, and normalization to correct for variations in sample loading. metaboanalyst.ca For isotope tracing data, specialized algorithms are used to correct for the natural abundance of isotopes (e.g., ¹³C, ¹⁷O) to accurately determine the fractional enrichment of ¹⁸O. acs.org

To compare enrichment across different groups, several statistical techniques are employed:

Multivariable Linear Regression: These models can quantify the abundance of labeled and unlabeled species while accounting for factors like incomplete isotopic incorporation, which is a common issue in ¹⁸O labeling experiments. oup.com

Random Effects Models: These models are particularly useful for proteomics and metabolomics data as they can account for multiple sources of variance, such as those arising at the peptide/metabolite, scan, and protein levels, reducing the rate of false positives. nih.gov

These statistical analyses provide confidence levels (e.g., p-values, false discovery rates) for the observed changes in ¹⁸O enrichment, allowing researchers to distinguish genuine metabolic shifts from random noise.

Emerging Research Avenues and Future Directions for Vitamin K1 18o Studies

Development of Advanced Isotopic Labeling Strategies for Targeted Oxygen Positions

The strategic placement of the 18O label on the Vitamin K1 molecule is critical for addressing specific biochemical questions. Future research will focus on developing sophisticated synthetic methods to introduce 18O at targeted positions within the naphthoquinone ring, which contains two oxygen atoms. The ability to selectively label either the C1 or C4 carbonyl oxygen, or both, will open up new possibilities for tracing metabolic pathways.

For instance, labeling at the C4 oxygen could be particularly insightful for studying the vitamin K cycle. During its function as a cofactor for γ-glutamyl carboxylase, vitamin K1 is converted to vitamin K1 epoxide. nih.gov This epoxidation reaction, which occurs across the 2,3-double bond of the naphthoquinone ring, involves the incorporation of an oxygen atom. Using C4-18O-labeled Vitamin K1 would allow for the direct tracking of this oxygen atom through the epoxidation and subsequent reduction back to the quinone and hydroquinone (B1673460) forms, providing a clearer picture of the dynamics and regulation of this crucial cycle. nih.gov

Table 1: Potential 18O Labeling Positions in Vitamin K1 and Their Research Applications

Labeling PositionRationale and Research FocusPotential Insights
C1 Carbonyl Oxygen The C1 oxygen is involved in the redox cycling of vitamin K. Labeling this position could help in studying the enzymes and reactions involved in the reduction of vitamin K1 to its active hydroquinone form (KH2).- Elucidation of the specific roles of different vitamin K reductases. - Quantification of the rate of reduction in different tissues.
C4 Carbonyl Oxygen The C4 oxygen is a prime target for studying the epoxidation step of the vitamin K cycle. nih.gov- Direct tracing of the oxygen atom during the formation of vitamin K epoxide. - Investigation of the mechanism of vitamin K epoxide reductase (VKOR).
Dual Labeling (C1 & C4) Simultaneously labeling both oxygen atoms would provide a comprehensive tool for studying the entire vitamin K cycle and its interplay with other metabolic pathways.- Understanding the stoichiometry and reversibility of the reactions in the vitamin K cycle. - Assessing the overall turnover rate of the vitamin K pool.

The synthesis of these position-specific isotopologues will require the development of novel chemical strategies, potentially involving the use of 18O-labeled precursors and stereospecific reactions. The availability of these advanced labeled compounds will be a significant driver for future research in vitamin K metabolism.

Integration of 18O Tracing with Systems Biology and Multi-Omics Approaches

The true power of Vitamin K1-18O will be realized when its tracing capabilities are integrated with systems biology and multi-omics approaches. This will allow for a holistic understanding of how vitamin K1 influences cellular networks. By combining stable isotope tracing with genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond studying isolated pathways and begin to map the broader impact of vitamin K1. nih.gov

For example, a study could involve administering this compound to a cellular model or an animal model and then performing a time-course analysis of the proteome and metabolome. This would reveal not only the direct metabolites of this compound but also the downstream effects on other metabolic pathways and protein expression. nih.gov This approach could be particularly valuable in understanding the non-canonical roles of vitamin K, such as its involvement in regulating gene expression and cellular signaling. nih.gov

Table 2: Hypothetical Multi-Omics Data from a this compound Tracing Study

Omics LayerPotential Findings with this compoundBiological Implication
Metabolomics - Identification and quantification of 18O-labeled Vitamin K1 epoxide and other downstream metabolites. - Changes in the levels of non-labeled metabolites in pathways linked to vitamin K, such as sphingolipid metabolism.- Direct measurement of the flux through the vitamin K cycle. - Uncovering novel metabolic crosstalk with vitamin K.
Proteomics - Alterations in the expression levels of vitamin K-dependent proteins (e.g., osteocalcin (B1147995), matrix Gla protein). nih.gov - Changes in the abundance of enzymes involved in the vitamin K cycle (e.g., VKOR, GGCX). mdpi.com- Assessing the impact of vitamin K status on the synthesis and activity of key proteins. - Identifying regulatory mechanisms that control vitamin K metabolism.
Transcriptomics - Changes in the mRNA levels of genes encoding vitamin K-dependent proteins and enzymes.- Understanding the transcriptional regulation of vitamin K metabolism and function.

This integrated approach will be instrumental in building comprehensive models of vitamin K metabolism and its role in health and disease, such as in cardiovascular health and bone metabolism. mdpi.comoup.com

Application of Novel Bioinformatic Tools for Isotopic Data Interpretation

The large and complex datasets generated from this compound tracing experiments coupled with multi-omics will necessitate the use of advanced bioinformatic tools for data processing and interpretation. While tools have been developed for analyzing data from other stable isotopes like 13C and 15N, specific tools tailored for 18O tracing in lipid-soluble vitamins will be required. oup.comoup.com

These tools will need to accurately correct for the natural abundance of 18O, identify and quantify all 18O-labeled species, and integrate this isotopic data with other omics datasets. Software packages like Miso and geoRge provide a framework for the analysis of stable isotope labeling data and could be adapted for this compound studies. oup.comacs.org The development of new algorithms for metabolic flux analysis using 18O data will also be a critical area of research.

Key Features of Future Bioinformatic Tools for this compound:

Automated Peak Picking and Identification: To accurately detect and identify 18O-labeled Vitamin K1 and its metabolites in complex biological matrices.

Correction for Natural Isotope Abundance: To ensure that the measured 18O enrichment is solely from the administered tracer.

Metabolic Flux Analysis: To calculate the rates of reactions within the vitamin K cycle and related pathways.

Data Integration: To combine isotopic data with proteomic, metabolomic, and transcriptomic data for a systems-level analysis.

Micro-scale Isotopic Analysis Techniques for Limited Biological Samples

A significant challenge in studying vitamin K metabolism is the very low concentrations of this vitamin in biological samples. Therefore, the development of highly sensitive, micro-scale analytical techniques is crucial for future this compound studies. Advances in mass spectrometry, particularly techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), are enabling the detection and quantification of vitamin K at the picogram level. nih.govmayocliniclabs.com

Future research will focus on further improving the sensitivity and resolution of these methods to allow for the analysis of 18O enrichment in very small sample volumes, such as from single cells or micro-dissected tissues. This will be essential for studying the cell-specific metabolism of vitamin K and for applications where sample availability is limited, such as in pediatric research or studies involving rare diseases. A method for analyzing isotope ratios of vitamin K1 in human plasma using gas chromatography/mass spectrometry (GC/MS) has been developed, providing a robust alternative to methods requiring semi-preparative high-performance liquid chromatography (HPLC). nih.gov

Exploration of New Biochemical Transformations Involving this compound

The use of this compound will not be limited to studying the known vitamin K cycle. It will also be a powerful tool for discovering new biochemical transformations and functions of vitamin K. For example, there is emerging evidence that vitamin K may have roles in cellular processes beyond carboxylation, such as in the regulation of oxidative stress and apoptosis. nih.gov

By tracing the fate of the 18O label, researchers may identify novel metabolites of vitamin K1 that are formed through previously unknown enzymatic or non-enzymatic reactions. For instance, studies on the photoreactions of phylloquinone have shown that it can undergo intramolecular proton transfer, leading to the formation of quinone methides. researchgate.netpsu.edu Tracing these reactions with this compound could provide new insights into the photostability and degradation pathways of vitamin K.

The exploration of these new biochemical transformations could open up entirely new fields of research in vitamin K biology and may lead to the discovery of new therapeutic targets for a variety of diseases.

Q & A

Q. What synthetic methodologies ensure high isotopic purity of Vitamin K1-18O, and how can reproducibility be validated?

this compound synthesis typically involves isotopic labeling at specific oxygen positions (1- or 4-), often via exchange reactions or enzymatic incorporation. Key steps include:

  • Using HPLC purification to isolate the labeled compound from unreacted precursors .
  • Validating isotopic purity via high-resolution mass spectrometry (HRMS) and NMR to confirm positional labeling .
  • Documenting synthesis protocols in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility, including raw data in supplementary materials .

Q. Which analytical techniques are most effective for characterizing this compound in complex biological matrices?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic pattern recognition distinguishes labeled this compound from endogenous phylloquinone .
  • Stable isotope dilution assays (SIDA) improve quantification accuracy by correcting for matrix effects .
  • Isotopic ratio monitoring (e.g., using IRMS) verifies 18O enrichment levels, critical for tracer studies .

Q. How should this compound be stored to maintain stability in experimental settings?

  • Store in amber vials under inert gas (e.g., argon) at -20°C to prevent photodegradation and oxidation .
  • Conduct accelerated stability studies under varying pH and temperature conditions to validate storage recommendations .

Advanced Research Questions

Q. How can this compound resolve contradictions in pharmacokinetic data related to vitamin K metabolism?

  • Use compartmental modeling with isotopic tracing to differentiate absorption pathways (e.g., lymphatic vs. portal circulation) .
  • Address variability in 1-18O vs. 4-18O labeling by employing position-specific MS/MS fragmentation to track isotopic distribution in metabolites .
  • Apply Bayesian statistical analysis to reconcile discrepancies in half-life measurements across studies .

Q. What experimental designs optimize the use of this compound in enzyme mechanism studies?

  • Time-resolved kinetic assays coupled with stopped-flow techniques can monitor oxygen isotope effects during enzymatic catalysis (e.g., γ-glutamyl carboxylase activity) .
  • Isotope-edited FTIR spectroscopy identifies vibrational shifts in enzyme-substrate complexes, revealing oxygen’s role in redox reactions .
  • Compare wild-type vs. mutant enzymes to isolate isotopic effects on binding or turnover rates .

Q. How do isotopic impurities in this compound impact metabolic pathway analysis, and how can they be mitigated?

  • Isotopic dilution analysis quantifies impurities using calibration curves with pure standards .
  • Multi-reaction monitoring (MRM) transitions in LC-MS/MS exclude signals from non-target isotopes .
  • Validate purity thresholds (e.g., ≥98% isotopic enrichment) through interlaboratory comparisons to ensure data reliability .

Methodological Considerations Table

Research Aspect Recommended Technique Key Validation Step Reference
Synthesis PurityHPLC + HRMSIsotopic pattern matching against theoretical
Metabolic TracingLC-MS/MS with SIDASpike-recovery experiments in biological fluids
Enzyme KineticsStopped-flow assays + isotope-edited FTIRLineweaver-Burk plots with labeled/unlabeled substrate
Data Contradiction AnalysisBayesian hierarchical modelingPosterior predictive checks for model fit

Guidelines for Reporting

  • Follow CONSORT-EHEALTH standards for transparency in experimental design and subgroup analyses .
  • Include raw isotopic enrichment data and statistical code in supplementary materials to enable replication .
  • Differentiate between prespecified and exploratory analyses in metabolic studies to avoid bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.